8-Methoxy-6-methylquinolin-3-amine
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Overview
Description
8-Methoxy-6-methylquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinoline core with methoxy and methyl substituents at the 8th and 6th positions, respectively, and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-6-methylquinolin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylquinoline and methoxy-substituted aniline derivatives.
Amination: The amine group at the 3rd position is introduced via nucleophilic substitution reactions, often using amine sources like ammonia or primary amines under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-6-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antimalarial, and anticancer properties.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-6-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
6-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.
8-Aminoquinoline: Used in antimalarial drugs like primaquine.
Uniqueness: 8-Methoxy-6-methylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
8-methoxy-6-methylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-8-5-9(12)6-13-11(8)10(4-7)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
UFJQKTMHQNLAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)OC)N |
Origin of Product |
United States |
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